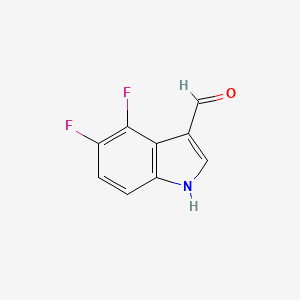
2-(4-Bromophenyl)-3-(pyrrolidin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-3-(pyrrolidin-1-yl)propanoic acid is an organic compound that features a bromophenyl group and a pyrrolidine ring attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-(pyrrolidin-1-yl)propanoic acid typically involves the following steps:
Bromination: The starting material, phenylpropanoic acid, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.
Pyrrolidine Introduction: The brominated intermediate is then reacted with pyrrolidine under basic conditions to form the pyrrolidin-1-yl derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3-(pyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-3-(pyrrolidin-1-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as a therapeutic agent.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3-(pyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets. The bromophenyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-3-(pyrrolidin-1-yl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluorophenyl)-3-(pyrrolidin-1-yl)propanoic acid: Similar structure but with a fluorine atom instead of bromine.
2-(4-Methylphenyl)-3-(pyrrolidin-1-yl)propanoic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-Bromophenyl)-3-(pyrrolidin-1-yl)propanoic acid imparts unique reactivity and properties compared to its analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
Molecular Formula |
C13H16BrNO2 |
|---|---|
Molecular Weight |
298.18 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3-pyrrolidin-1-ylpropanoic acid |
InChI |
InChI=1S/C13H16BrNO2/c14-11-5-3-10(4-6-11)12(13(16)17)9-15-7-1-2-8-15/h3-6,12H,1-2,7-9H2,(H,16,17) |
InChI Key |
BAGYURHDDUXVGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(C2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


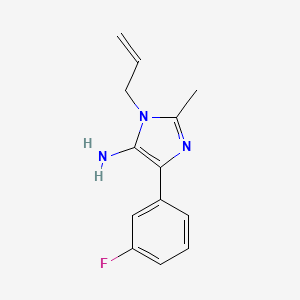
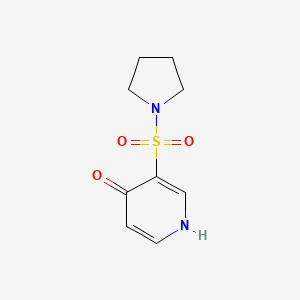



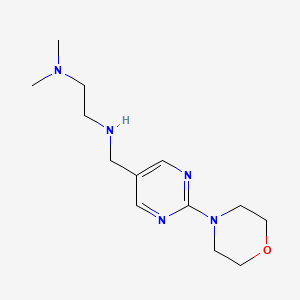



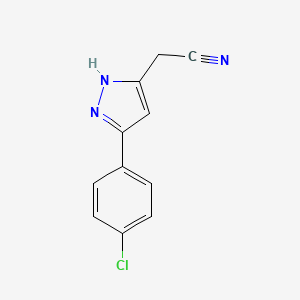

![2-amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B11808634.png)

